CNX-774

Content Navigation

Product Name

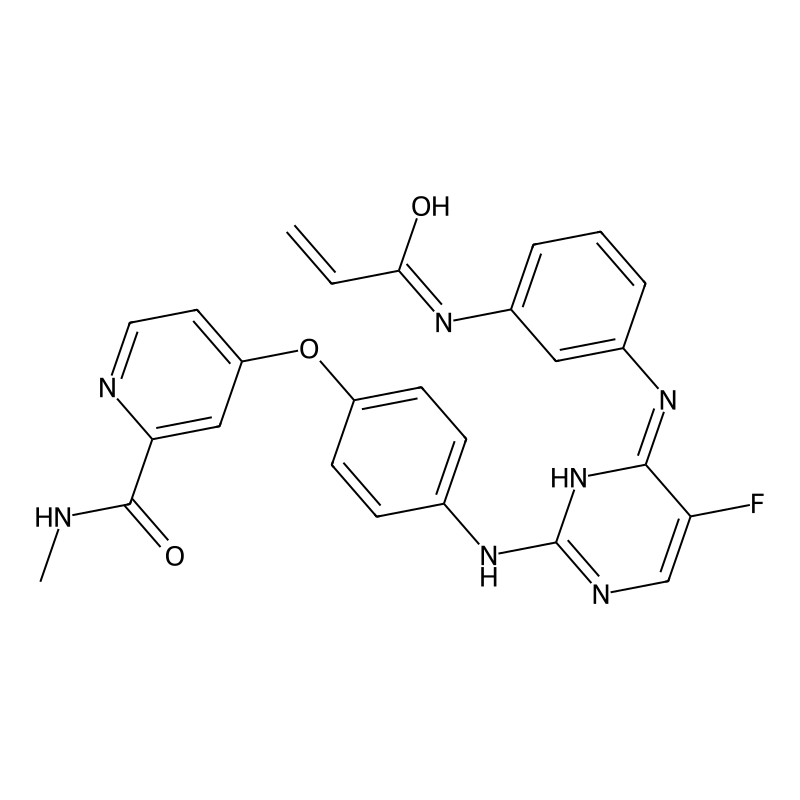

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Core Characteristics of CNX-774

The table below summarizes the fundamental biochemical and pharmacological properties of CNX-774:

| Property | Description |

|---|---|

| Primary Known Target | Bruton's Tyrosine Kinase (BTK) [1] [2] |

| Mechanism | Irreversible, covalent binder [1] [3] |

| Covalent Bond Site | Cysteine 481 (Cys-481) in the ATP-binding pocket of BTK [1] [2] [4] |

| Potency (IC₅₀) | <1 nM (enzyme assay); 1-10 nM (cellular assays) [1] [2] |

| Oral Availability | Yes [1] [2] |

| Molecular Weight | 499.5 g/mol [1] [2] |

| Chemical Formula | C₂₆H₂₂FN₇O₃ [1] [2] |

Dual Mechanisms of Action

This compound exhibits a dual mechanism of action, involving its intended target and a separate, therapeutically valuable off-target activity.

Primary Mechanism: BTK Inhibition

This compound was designed as a covalent BTK inhibitor. The inhibitor forms a permanent covalent bond with the Cys-481 residue of BTK, leading to sustained suppression of B-cell receptor signaling pathways [1] [3] [4]. The crystal structure of the BTK-CNX-774 complex (PDB ID: 5P9K) confirms this binding mode [4].

Secondary Mechanism: ENT1 Blockade in Cancer

Recent research has revealed that this compound's ability to block ENT1 is key to its efficacy in overcoming drug resistance [5] [6]. The following diagram illustrates how this dual inhibition overcomes resistance in pancreatic cancer cells.

This diagram illustrates how this compound blocks the ENT1 salvage pathway, which cancer cells use to resist DHODH inhibitors like Brequinar. By inhibiting both pathways, this compound induces profound pyrimidine depletion and cell death [5] [6].

Experimental Data & Research Findings

Key experimental findings that highlight the therapeutic potential of this compound, particularly in combination therapy, are summarized below.

| Study Focus | Key Findings | Experimental Model |

|---|---|---|

| Overcoming BQ Resistance | This compound (100 nM) synergized with Brequinar (25 µM), causing profound cell viability loss and pyrimidine nucleotide depletion in resistant PDAC cells [5]. | S2-013 and other PDAC cell lines in vitro [5]. |

| BTK-Independent Effect | The synergistic effect with BQ was independent of BTK inhibition and directly attributable to ENT1 blockade [5] [6]. | Genetic and pharmacologic validation [5]. |

| *In Vivo* Efficacy | Combined DHODH and ENT1 targeting dramatically suppressed tumor growth and prolonged survival [5] [6]. | Immunocompetent, orthotopic mouse model of PDAC [5]. |

Detailed Experimental Protocols

The key experiments that identified and validated this compound's activity are detailed below for experimental replication.

Kinase Inhibitor Combination Screen

This screen identified this compound as a potent sensitizer to DHODH inhibition [5].

- Cell Seeding: S2-013 pancreatic cancer cells were seeded in 96-well plates (2x10³ cells/well) and allowed to equilibrate overnight.

- Compound Treatment: Cells were treated with compounds from a kinase inhibitor library (100 nM final concentration) alongside either 25 µM Brequinar (BQ) or a DMSO vehicle control.

- Viability Assessment: After 72 hours, cell viability was quantified using the CellTiter-Glo Luminescent Assay.

- Hit Identification: A synergy score was calculated for each kinase inhibitor as

(viability under BQ + kinase inhibitor) / (viability under vehicle + kinase inhibitor). This compound was a top hit with one of the lowest scores [5].

Validation of ENT1 as the Mechanistic Target

Follow-up studies confirmed ENT1 blockade as the mechanism of action [5].

- Genetic Knockout: ENT1 was knocked out in PDAC cell lines using CRISPR/Cas9 technology with lentiviral delivery of sgRNAs.

- Phenotypic Confirmation: ENT1 knockout cells showed:

- Impaired uptake of exogenous uridine.

- Profound sensitization to BQ treatment, mirroring the effect of adding this compound.

- Conclusion: These results confirmed that this compound overcomes resistance by inhibiting ENT1-mediated nucleoside salvage [5].

Future Research and Clinical Implications

The discovery of this compound's ENT1 inhibitory activity revitalizes the concept of targeting nucleotide metabolism for cancer therapy. It provides strong proof-of-concept for dual targeting of de novo pyrimidine synthesis (via DHODH) and the nucleoside salvage pathway (via ENT1) as a viable treatment strategy, particularly for aggressive cancers like PDAC [5] [6]. This finding also aligns with broader research efforts exploring DHODH inhibition in combination with other agents, such as BCL-XL inhibitors [7] or immune checkpoint blockade [8].

References

- 1. This compound | BTK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | Btk Inhibitor [medchemexpress.com]

- 3. This compound | Ligand page [guidetopharmacology.org]

- 4. 5P9K: CRYSTAL STRUCTURE OF BTK with CNX 774 [rcsb.org]

- 5. ENT1 blockade by this compound overcomes resistance to ... [pmc.ncbi.nlm.nih.gov]

- 6. ENT1 blockade by this compound overcomes resistance to DHODH ... [pubmed.ncbi.nlm.nih.gov]

- 7. De novo pyrimidine biosynthesis inhibition synergizes with ... [nature.com]

- 8. DHODH inhibition enhances the efficacy of immune ... [elifesciences.org]

Compound Profile and Mechanism of Action

CNX-774 is an orally active, small molecule inhibitor that acts through an irreversible, covalent mechanism [1] [2]. It forms a direct, covalent bond with the cysteine-481 (Cys-481) residue within the ATP-binding site of the BTK enzyme, leading to prolonged suppression of its activity [1] [3] [2]. The crystal structure of the BTK-CNX-774 complex is available in the Protein Data Bank under identifier 5P9K [4].

The diagram below illustrates the mechanism of action of this compound and the key signaling pathways it affects.

This compound primarily inhibits BTK signaling in immune cells (left) and independently blocks ENT1 to overcome metabolic resistance in cancer cells (right).

Quantitative Biochemical and Cellular Activity

The table below summarizes the key potency and physicochemical data for this compound.

| Parameter | Value / Description | Context / Assay |

|---|---|---|

| BTK IC₅₀ | < 1 nM [1] | In vitro kinase assay |

| Cellular BTK IC₅₀ | 1 - 10 nM [1] [3] | Ramos B-cell line |

| Binding Mode | Irreversible, covalent [1] [2] | Target residue: Cys-481 |

| IgE-mediated Histamine Release IC₅₀ | ~0.5 µM [5] | Human basophils from allergic donors |

| Molecular Weight | 499.5 g/mol [1] [2] | - |

| Formula | C₂₆H₂₂FN₇O₃ [1] | - |

Key Experimental Findings and Protocols

Research has characterized this compound's activity and uncovered its off-target effect on ENT1.

Inhibition of IgE-Mediated Basophil Activation

This compound inhibits allergen-induced and anti-IgE-induced histamine release from human basophils, a process dependent on Fcε receptor signaling [5].

- Protocol Outline: Dextran-enriched basophils from healthy and allergic donors are pre-incubated with this compound (0.001–1 µM) for 30 minutes, then stimulated with an anti-IgE antibody or a specific allergen (e.g., Der p 2) for another 30 minutes. Histamine content in the supernatant is measured by radioimmunoassay (RIA) and expressed as a percentage of total cellular histamine [5].

Overcoming DHODH Inhibitor Resistance in Pancreatic Cancer

A 2022 study discovered that this compound overcomes resistance to the DHODH inhibitor Brequinar (BQ) in pancreatic cancer cells, an effect independent of its inhibition of BTK [6]. The synergy occurs because this compound potently inhibits ENT1, blocking the uptake of extracellular uridine and thus disabling a key salvage pathway that cancer cells use to bypass de novo pyrimidine synthesis inhibition [6].

- Protocol Outline:

- Combination Screening: Resistant pancreatic cancer cells (e.g., S2-013) are treated with a library of kinase inhibitors (100 nM), including this compound, in combination with BQ (25 µM) or a vehicle control. Cell viability is assessed after 72 hours using a CellTiter-Glo luminescence assay [6].

- Validation: Dose-response experiments and direct uptake assays confirm the role of ENT1 inhibition in re-sensitizing cells to BQ [6].

Research Implications

The discovery of this compound's off-target activity on ENT1 opens promising research avenues:

- Therapeutic Potential: Combining a DHODH inhibitor with an ENT1 blocker like this compound could be a powerful strategy to induce lethal nucleotide starvation in cancers, such as pancreatic ductal adenocarcinoma (PDAC) [6].

- Tool Compound: this compound serves as a useful chemical probe for studying the biological functions of both BTK and ENT1.

References

- 1. - CNX is a highly specific, 774 , and orally active irreversible ... BTK [targetmol.com]

- 2. - CNX | Ligand page | IUPHAR/BPS 774 to... Guide [guidetoimmunopharmacology.org]

- 3. - CNX | CAS:1202759-32-7 | 774 ... | Manufacturer BioCrick BTK inhibitor [biocrick.com]

- 4. 5P9K: CRYSTAL STRUCTURE OF BTK with CNX 774 [rcsb.org]

- 5. BTK inhibition is a potent approach to block IgE‐mediated ... [pmc.ncbi.nlm.nih.gov]

- 6. ENT1 blockade by this compound overcomes resistance to ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Therapeutic Rationale

The therapeutic potential of CNX-774 arises from its ability to simultaneously target two pathways that cancer cells use to produce essential pyrimidine nucleotides.

- Targeting De Novo Synthesis: DHODH inhibitors like Brequinar (BQ) block the de novo (new) synthesis of pyrimidines within the cell [1].

- Resistance via Salvage Pathway: Many cancers, including pancreatic ductal adenocarcinoma (PDAC), become resistant to DHODH inhibitors by activating a backup route called the salvage pathway. They use the ENT1 transporter to import external uridine from their environment, bypassing the blocked de novo pathway [2] [1].

- Dual Blockade Strategy: this compound inhibits ENT1, thereby blocking this salvage route. When combined with a DHODH inhibitor, it creates a "two-pronged attack" that fully depletes the cancer cell's pyrimidine supply, leading to profound cell death [2] [3].

This synergistic relationship and the resulting cellular effects are illustrated below.

Synergistic mechanism of combined DHODH and ENT1 inhibition leading to cancer cell death.

Key Experimental Data and Protocols

The following table summarizes the primary experimental findings that validate the combination therapy.

| Experimental Model | Key Finding | Significance |

|---|---|---|

| In Vitro (PDAC Cell Lines) | BQ + this compound led to synergistic cell viability loss and severe pyrimidine depletion, unlike BQ alone [2]. | Validates the synergistic effect on cancer cell death and confirms on-target mechanism. |

| In Vivo (Mouse PDAC Model) | The combination "dramatically suppressed tumor growth and prolonged mouse survival" in an immunocompetent model [2] [3]. | Provides strong pre-clinical proof-of-concept for the therapeutic strategy. |

| Genetic Knockout | Deleting the ENT1 gene (ENT1-KO) profoundly sensitized PDAC cells to BQ, mimicking the effect of this compound [2]. | Confirms that ENT1 is the critical target for overcoming resistance. |

Detailed Experimental Methodology

The foundational study used the following key protocols to establish the efficacy of this compound [2]:

- Cell Viability Assay: Cells were seeded in 96-well plates and treated with compounds for 72 hours. Viability was quantified using the CellTiter-Glo luminescent assay, which measures cellular ATP levels. Dose-response curves were analyzed to calculate the Area Under the Curve (AUC).

- Kinase Inhibitor Library Screen: A screen of over 350 kinase inhibitors was performed on BQ-resistant pancreatic cancer cells (S2-013 line) to identify compounds that restored BQ sensitivity. This compound was a top hit from this unbiased screen.

- CRISPR/Cas9 Gene Editing: To definitively confirm ENT1's role, stable ENT1-knockout cell lines were created using lentiviral vectors encoding Cas9 and sgRNAs targeting the ENT1 gene. Single-cell clones were isolated, and knockout was validated by sequencing.

- In Vivo Mouse Model: An aggressive, immunocompetent, orthotopic pancreatic cancer mouse model was used. Tumor growth and mouse survival were monitored after treatment with the drug combination.

The workflow for identifying and validating this compound's role is detailed below.

Experimental workflow from resistance screening to in vivo validation of this compound's ENT1 inhibitory function.

Context of ENT1 as an Emerging Therapeutic Target

Independent research further underscores the clinical relevance of ENT1. A 2025 study published in Nature Immunology revealed that adenosine uptake via ENT1 into T cells suppresses their anti-cancer function by inhibiting pyrimidine synthesis [4]. Another study highlighted ENT1's role in the pharmacokinetics of various cancer and antiviral drugs [5]. This growing body of evidence positions ENT1 as a promising target in oncology.

Conclusion for Researchers

- The synergy between DHODH and ENT1 inhibition creates a critical vulnerability in cancer cell metabolism.

- The combination strategy has shown significant efficacy in robust, immunocompetent in vivo models, enhancing its potential for clinical translation [2] [3].

References

- 1. De novo pyrimidine biosynthesis inhibition synergizes with ... [nature.com]

- 2. ENT1 blockade by this compound overcomes resistance to ... [pmc.ncbi.nlm.nih.gov]

- 3. blockade by ENT - 1 overcomes resistance to DHODH... CNX 774 [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of ENT1 relieves intracellular adenosine- ... [nature.com]

- 5. Experimental and computational approaches for evaluating ... [sciencedirect.com]

Core Concept: Dual Targeting to Overcome Resistance

The rationale behind combining DHODH and ENT1 inhibitors stems from how cancer cells can acquire pyrimidines, the building blocks for RNA and DNA. The table below outlines the two primary pathways involved.

| Pathway | Description | Role in Resistance |

|---|---|---|

| De Novo Synthesis | A multi-step intracellular pathway that builds pyrimidines from scratch. DHODH is a critical enzyme in this process [1]. | Target of DHODH inhibitors (e.g., Brequinar). |

| Nucleoside Salvage | Uses transporters like ENT1 to take up pre-formed nucleosides (e.g., uridine) from the extracellular environment [1] [2]. | When de novo synthesis is blocked, resistant cells switch to the salvage pathway, using ENT1 to import uridine and bypass the need for DHODH [1]. |

In pancreatic ductal adenocarcinoma (PDAC) and other cancers, resistance to DHODH inhibitors like Brequinar (BQ) often develops because cells activate the salvage pathway [1] [3]. CNX-774 overcomes this by concurrently blocking both routes, creating a "synthetic lethal" scenario that leads to profound pyrimidine depletion and cell death [1] [4].

Figure 1: Mechanism of combined DHODH and ENT1 inhibition. Blocking both pyrimidine supply pathways synergistically induces nucleotide depletion and cell death.

Key Experimental Evidence and Protocols

The discovery and validation of this compound's ENT1-blocking activity involved a multi-step process, from high-throughput screening to mechanistic validation.

Screening and Hit Validation

Researchers performed a kinase inhibitor library screen to find compounds that sensitized resistant PDAC cells to Brequinar [1].

- Cell Model: BQ-resistant pancreatic cancer cell lines (e.g., S2-013).

- Procedure: Cells were seeded in 96-well plates and treated with library compounds (at 100 nM) combined with either BQ (25 µM) or a vehicle control.

- Viability Assay: After 72 hours, cell viability was assessed using CellTiter-Glo, a luminescent ATP-based assay.

- Hit Identification: this compound was a top hit that dramatically reduced viability in the combination treatment compared to either agent alone [1].

Mechanistic Confirmation

Follow-up experiments confirmed that the synergy with BQ was independent of this compound's intended BTK target [1].

- ENT1 Knockout Models: Using CRISPR/Cas9, stable ENT1 knockout PDAC cell lines were generated.

- Functional Assays: ENT1 knockout cells showed impaired uridine uptake and were profoundly sensitized to BQ, phenocopying the effect of adding this compound [1].

- In Vivo Validation: In an immunocompetent, orthotopic mouse model of pancreatic cancer, the combination of BQ and this compound dramatically suppressed tumor growth and prolonged survival compared to either single agent [1].

Quantitative Data Summary

The tables below summarize key quantitative findings from the research.

Table 1: Summary of Key Experimental Concentrations and Parameters [1]

| Parameter | Experimental Detail | Value / Context |

|---|---|---|

| This compound Screening Concentration | Kinase inhibitor library screen | 100 nM |

| Brequinar (BQ) Combination Dose | In vitro cell viability assays | 25 µM |

| Assay Duration | Cell viability / proliferation | 72 hours |

| Key In Vivo Finding | Tumor growth suppression | Significant with BQ + this compound combo |

Table 2: Comparison of ENT1 Inhibitors in Research

| Compound | Primary Known Target | ENT1 Inhibition | Key Characteristic / Finding |

|---|---|---|---|

| This compound | BTK (Irreversible, IC₅₀ <1 nM) [5] [6] | Off-target, discovered functionally [1] | Overcomes DHODH inhibitor resistance in PDAC. |

| Dilazep | ENT1 (Clinical vasodilator) [2] [7] | Known, direct inhibitor [2] | Non-nucleoside inhibitor; X-ray structure available. |

| NBMPR | ENT1 (Research tool) [7] | Known, potent inhibitor [7] | Nucleoside analog; high specificity for ENT1. |

Research Implications and Future Directions

This finding has significant implications for cancer drug discovery and development.

- Drug Repurposing: this compound represents a case where an off-target effect of a clinical-stage compound reveals a new therapeutic application [1].

- Overcoming Therapeutic Resistance: The strategy of dual DHODH-ENT1 inhibition provides a strong proof-of-concept for tackling a key resistance mechanism in aggressive cancers like PDAC [1] [3].

- Novel ENT1 Inhibitor Design: Understanding how different inhibitors like dilazep and NBMPR bind to ENT1's orthosteric and opportunistic sites is guiding the rational design of new, more specific ENT1 inhibitors for other conditions, such as pain relief [7].

References

- 1. ENT1 blockade by this compound overcomes resistance to ... [pmc.ncbi.nlm.nih.gov]

- 2. Insight into the nucleoside transport and inhibition of human ... [pmc.ncbi.nlm.nih.gov]

- 3. De novo pyrimidine biosynthesis inhibition synergizes with ... [nature.com]

- 4. ENT1 blockade by this compound overcomes resistance to DHODH ... [pubmed.ncbi.nlm.nih.gov]

- 5. - CNX | BTK | TargetMol 774 [targetmol.com]

- 6. - CNX | CAS:1202759-32-7 | BTK inhibitor... | Manufacturer BioCrick 774 [biocrick.com]

- 7. Design of an equilibrative nucleoside transporter subtype 1 ... [nature.com]

CNX 774 pyrimidine nucleotide depletion

Core Mechanism of Action

The following diagram illustrates how CNX-774 overcomes resistance to DHODH inhibition:

This compound overcomes DHODH inhibitor resistance by blocking the ENT1 salvage pathway.

- Primary Target: The Bruton's Tyrosine Kinase (BTK) inhibitor this compound is a highly selective, irreversible binder of BTK with an IC50 of <1 nM [1].

- Off-Target Mechanism: In pancreatic cancer cells, the synergistic effect with the DHODH inhibitor Brequinar (BQ) is independent of BTK inhibition. Instead, this compound potently inhibits the Equilibrative Nucleoside Transporter 1 (ENT1, encoded by SLC29A1) [2] [3] [4].

- Overcoming Resistance: DHODH inhibition blocks the de novo synthesis of pyrimidines. Resistant cells bypass this block by using the ENT1 transporter to import extracellular uridine, which is then used in the salvage pathway to replete pyrimidine pools. This compound blocks this rescue route, leading to profound pyrimidine depletion and cell death [2] [4].

Key Experimental Data and Findings

The table below summarizes quantitative data from pivotal experiments:

| Experimental Model / Assay | Key Finding / Metric | Citation |

|---|---|---|

| In Vitro Viability (BQ-resistant PDAC cells) | Synergistic loss of cell viability with BQ + this compound combination | [2] [3] |

| Metabolomics (Pyrimidine Nucleotides) | BQ monotherapy: modest pyrimidine depletion; BQ + this compound: profound pyrimidine starvation | [2] [4] | | ENT1 Inhibition (Uridine Uptake) | this compound impaired uridine uptake; effect mimicked by ENT1 genetic knockout | [3] [4] | | In Vivo Efficacy (Immunocompetent mouse PDAC model) | Dramatic tumor growth suppression and prolonged survival with BQ + this compound | [2] [4] |

Detailed Experimental Protocols

Here are the methodologies for key experiments that established the role of this compound:

Kinase Inhibitor Combination Screening

- Purpose: Identify compounds that overcome Brequinar (BQ) resistance.

- Cell Line: BQ-resistant S2-013 pancreatic cancer cells.

- Procedure:

- Seed cells in 96-well plates.

- Treat with compounds from a kinase inhibitor library (at 100 nM) alongside BQ (25 µM) or a vehicle control.

- After 72 hours, measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo).

- Calculate a synergy score for each compound and prioritize hits for validation [3] [4].

Validating Synergy and Pyrimidine Depletion

- Purpose: Confirm the synergy between this compound and BQ and its metabolic consequences.

- Cell Viability & Proliferation:

- Metabolomics:

Establishing ENT1 as the Relevant Target

- Genetic Knockout:

- Uridine Uptake Assay:

- Incubate cells with labeled uridine in the presence or absence of this compound or a known ENT1 inhibitor.

- Measure the rate of uridine import into the cells to confirm that this compound directly blocks ENT1 function [3].

Research Implications and Future Directions

The discovery that this compound inhibits ENT1 provides strong proof-of-concept for a novel combination therapy strategy.

- Novel Combination Strategy: Dual targeting of DHODH and ENT1 simultaneously blocks both the de novo and salvage pyrimidine synthesis routes, creating a "synthetic lethal" condition in cancer cells [2] [4].

- Biomarker Potential: The study identified N-acetylneuraminic acid accumulation as a potential marker for monitoring the efficacy of DHODH-targeted therapy [4].

- Broader Context of DHODH Inhibition: Other research highlights additional strategic combinations for DHODH inhibitors, summarized below:

| Combination Target | Proposed Mechanism | Key Reference in Search Results |

|---|---|---|

| BCL-XL (using PROTAC degrader DT2216) | DHODH inhibition alters apoptotic proteome, sensitizing cells to BCL-XL inhibition and synergistically inducing apoptosis. | [5] |

| Immune Checkpoint Blockade (anti-PD-1/CTLA-4) | DHODH inhibition depletes pyrimidines, upregulating MHC-I and enhancing tumor antigen presentation to T-cells. | [6] [7] |

References

- 1. This compound | BTK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. ENT1 blockade by CNX - 774 overcomes resistance to DHODH... [pubmed.ncbi.nlm.nih.gov]

- 3. ENT1 blockade by this compound overcomes resistance to ... [sciencedirect.com]

- 4. ENT1 blockade by this compound overcomes resistance to ... [pmc.ncbi.nlm.nih.gov]

- 5. De novo pyrimidine biosynthesis inhibition synergizes with ... [pmc.ncbi.nlm.nih.gov]

- 6. DHODH inhibition enhances the efficacy of immune ... [elifesciences.org]

- 7. DHODH inhibition enhances the efficacy of immune checkpoint... [elifesciences.org]

Application Notes & Protocols: CNX-774 and Brequinar Synergy in Pancreatic Cancer

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a 5-year survival rate of only approximately 5% and limited effective therapeutic options beyond standard chemotherapy regimens such as FOLFIRINOX and gemcitabine with nab-paclitaxel [1] [2]. Metabolic reprogramming is a established hallmark of cancer, with pyrimidine nucleotide biosynthesis emerging as a critical dependency in pancreatic cancer and other malignancies [1] [3] [4]. Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has been investigated as a therapeutic target, but despite robust preclinical efficacy, DHODH inhibitors have demonstrated limited clinical activity in trials [1] [3].

Recent research has revealed that resistance to DHODH inhibition is frequently mediated through the salvage pathway of pyrimidine synthesis, specifically via the equilibrative nucleoside transporter 1 (ENT1, encoded by SLC29A1), which enables cancer cells to uptake extracellular uridine to bypass de novo synthesis blockade [1] [5]. This application note provides detailed methodologies for investigating the synergistic interaction between the DHODH inhibitor brequinar (BQ) and CNX-774, a compound initially developed as a Bruton tyrosine kinase (BTK) inhibitor but subsequently found to potently inhibit ENT1 [1] [5]. The protocols outlined herein will enable researchers to validate and explore this combination therapeutic strategy in pancreatic cancer models.

Mechanistic Basis & Scientific Rationale

Key Biological Mechanisms

The synergistic activity of brequinar and this compound in pancreatic cancer arises from concurrent targeting of complementary pyrimidine nucleotide acquisition pathways:

DHODH Inhibition by Brequinar: Brequinar potently inhibits DHODH, an enzyme located in the inner mitochondrial membrane that catalyzes the fourth step in de novo pyrimidine biosynthesis, converting dihydroorotate to orotate. This inhibition depletes intracellular pyrimidine nucleotide pools (UTP, CTP, TTP), impairing essential processes including DNA/RNA synthesis, glycosylation, and lipid metabolism [1] [4].

ENT1 Blockade by this compound: this compound, initially characterized as a BTK inhibitor, was discovered to inhibit equilibrative nucleoside transporter 1 (ENT1), preventing cellular uptake of extracellular uridine. This blockade inhibits the salvage pathway, preventing resistant cells from circumventing DHODH inhibition [1] [5].

Dual Pathway Targeting: Pancreatic cancer cells resistant to brequinar monotherapy typically exhibit enhanced salvage pathway activity, importing uridine via ENT1 to maintain pyrimidine pools. Combined DHODH and ENT1 inhibition creates complete pyrimidine starvation, leading to impaired proliferation, loss of viability, and ultimately cell death [1] [5].

Figure 1: Dual Targeting of Pyrimidine Biosynthesis Pathways. Brequinar inhibits DHODH in the mitochondrial de novo synthesis pathway, while this compound blocks ENT1-mediated uridine import via the salvage pathway. Concurrent inhibition creates synergistic pyrimidine depletion.

Experimental Evidence Summary

Functional Outcomes of Combination Treatment

Comprehensive in vitro and in vivo studies demonstrate the potent synergistic effects of brequinar and this compound combination therapy in pancreatic cancer models:

Table 1: Summary of Key Experimental Findings for BQ + this compound Combination

| Experimental Model | Monotherapy Effects | Combination Effects | Key Measurements |

|---|

| BQ-resistant PDAC cell lines (S2-013, others) | BQ: Slowed proliferation, modest pyrimidine depletion this compound: Minimal single-agent effect | Profound viability loss, pyrimidine starvation, synergistic cell death | Cell viability (CellTiter-Glo): >80% reduction Pyrimidine nucleotides: >70% depletion [1] [5] | | ENT1-knockout PDAC cells | Enhanced sensitivity to BQ monotherapy | N/A (genetic ENT1 loss) | BQ IC50 reduced >10-fold vs. wild-type [5] | | Immunocompetent orthotopic PDAC mouse model (KPC-derived) | BQ: Limited tumor growth delay this compound: Minimal effect | Dramatic tumor suppression, prolonged survival | Tumor volume: >70% reduction vs. control Survival: Significant extension [1] | | Metabolomic profiling | BQ: Partial pyrimidine depletion this compound: No significant changes | Complete pyrimidine nucleotide depletion, precursor accumulation | UTP/CTP: >80% depletion DHO/N-carbamoyl-aspartate: >5-fold increase [1] [5] |

In Vitro Protocols

Cell Culture and Reagents

- Cell Lines: Human PDAC lines (S2-013, CFPAC-1, etc.), murine KPC-derived lines (KPC 1245, KPC 1199). Validate mutant Kras and p53 status by PCR [5].

- Culture Conditions: Maintain in Dulbecco's Modified Eagle Medium (DMEM) with 50 IU/mL penicillin, 50 μg/mL streptomycin, and 10% fetal bovine serum (FBS) at 37°C, 5% CO₂ [5].

- Reagents Preparation:

Cell Viability and Synergy Assays

This protocol assesses combination effects across multiple concentrations using metabolic viability readouts.

Table 2: Cell Viability Assay Setup

| Component | Specifications | Notes |

|---|

| Cell Seeding | 1-5×10³ cells/well (96-well plate) Opaque white plates for luminescence | Optimize density per cell line Equilibrate overnight [5] | | Treatment Conditions | 8-point dilution series (BQ: 0.1-100 μM; this compound: 0.01-10 μM) Single agents and combinations 72-hour exposure | Include vehicle controls (DMSO ≤0.1%) 6 replicates per condition [5] | | Viability Readout | CellTiter-Glo reagent Luminescence measurement | Normalize to vehicle controls [5] | | Data Analysis | Nonlinear regression (variable slope, 4 parameters) Synergy assessment (Bliss or Loewe models) | Calculate combination indices Determine AUC reduction [5] |

Nucleoside Salvage Rescue Experiments

- Objective: Confirm ENT1-mediated uridine salvage as the resistance mechanism.

- Procedure:

- Seed cells as in viability assays.

- Pre-treat with this compound (0.1-1 μM) or vehicle for 2 hours.

- Add brequinar (IC₇₀ concentration) ± uridine (10-100 μM).

- Incubate 72 hours, assess viability (CellTiter-Glo).

- Expected outcome: Uridine rescues BQ monotoxicity but not BQ+this compound combination [5].

Metabolomic Analysis of Pyrimidine Pools

- Sample Preparation: Treat cells with BQ (1-10 μM), this compound (0.1-1 μM), combination, or vehicle for 8-24 hours. Use 1-5×10⁶ cells/sample, quench metabolism with liquid nitrogen-cooled methanol [1] [5].

- LC-MS/MS Analysis:

In Vivo Protocols

Orthotopic Pancreatic Cancer Models

- Animal Model: 8-12 week old immunocompetent syngeneic mice (C57BL/6) or immunodeficient mice for human xenografts [1].

- Cell Implantation:

- Treatment Groups: Randomize when tumors reach 50-100 mm³.

- Vehicle control

- Brequinar monotherapy (20-50 mg/kg)

- This compound monotherapy (10-25 mg/kg)

- Combination therapy

- n=8-10 mice/group [1].

Dosing and Administration

Table 3: In Vivo Dosing Regimen

| Compound | Dosing | Frequency | Route | Duration |

|---|---|---|---|---|

| Brequinar | 20-50 mg/kg | Daily or 5×/week | Intraperitoneal | 3-4 weeks [1] |

| This compound | 10-25 mg/kg | Daily or 5×/week | Oral gavage | 3-4 weeks [1] |

| Vehicle controls | Equivalent volume | Same as treatment groups | IP + oral | Same duration |

Efficacy Assessment Endpoints

- Tumor Monitoring:

- Caliper measurements 2-3×/week (subcutaneous models).

- Ultrasound or MRI for orthotopic tumors weekly.

- Volume calculation: (length × width²)/2.

- Survival Studies: Monitor for humane endpoints (tumor volume >1500-2000 mm³, >20% weight loss, distress).

- Terminal Analysis:

- Collect tumors for weight, immunohistochemistry, and molecular analyses.

- Assess metastasis in common sites (liver, peritoneum, lymph nodes).

- Biomarker Assessment:

- N-acetylneuraminic acid: Potential efficacy biomarker, accumulates with effective DHODH inhibition [1].

- Pyrimidine metabolites: LC-MS/MS analysis of tumor tissue.

Figure 2: Experimental Workflow for Evaluating BQ + this compound Synergy. Comprehensive approach integrating in vitro mechanistic studies with in vivo therapeutic efficacy assessment.

Data Analysis and Interpretation

Synergy Assessment

- Calculation Methods:

- Bliss Independence: Calculate expected additive effect: E_exp = E_A + E_B - (E_A × E_B).

- Synergy Score: E_obs - E_exp, where positive values indicate synergy.

- Combination Index (CI): (D₁)/(Dₓ)₁ + (D₂)/(Dₓ)₂, where CI <1 indicates synergy [5].

- Validation Criteria: Significant enhancement of efficacy metrics (viability reduction, apoptosis induction) in combination versus single agents at equivalent concentrations.

Key Experimental Considerations

- Resistance Patterns: Monitor for ENT1 upregulation or enhanced uridine salvage capacity in BQ-resistant sublines.

- Biomarker Correlation: Assess N-acetylneuraminic acid accumulation as potential indicator of effective DHODH inhibition [1].

- Salvage Pathway Compensation: Always include uridine rescue controls to confirm on-target mechanism.

Conclusion

The combination of brequinar and this compound represents a promising therapeutic approach for pancreatic cancer by simultaneously targeting complementary pyrimidine nucleotide acquisition pathways. The protocols detailed in this application note provide a comprehensive framework for evaluating this combination therapy in both in vitro and in vivo settings, with particular emphasis on mechanistic validation through salvage pathway rescue experiments and metabolomic profiling. This synergistic strategy effectively overcomes a key resistance mechanism to DHODH inhibition and warrants further investigation in translational pancreatic cancer research.

References

- 1. ENT1 blockade by CNX - 774 overcomes resistance to DHODH... [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Frontiers and future of immunotherapy for pancreatic ... [frontiersin.org]

- 3. DHODH inhibition enhances the efficacy of immune checkpoint... [elifesciences.org]

- 4. De novo pyrimidine biosynthesis inhibition synergizes with ... [nature.com]

- 5. ENT1 blockade by this compound overcomes resistance to ... [pmc.ncbi.nlm.nih.gov]

CNX 774 cell viability assay protocols

CNX-774 Application Notes & Protocols

Mechanism of Action and Rationale for Use

This compound was initially developed as a BTK inhibitor [1]. However, mechanistic studies revealed that its ability to sensitize cancer cells to Dihydroorotate dehydrogenase (DHODH) inhibitors, such as Brequinar (BQ), is independent of BTK inhibition [2]. Instead, this compound directly engages and inhibits Equilibrative Nucleoside Transporter 1 (ENT1, encoded by the SLC29A1 gene) [2].

ENT1 mediates cellular uptake of extracellular nucleosides like uridine, fueling the salvage pathway for pyrimidine nucleotide synthesis [2]. In pancreatic ductal adenocarcinoma (PDAC) and other cancers, this salvage pathway acts as a key resistance mechanism when the de novo pyrimidine synthesis pathway is blocked by DHODH inhibitors [3] [2]. By co-targeting both the de novo (with BQ) and salvage (with this compound) pathways, researchers can induce profound pyrimidine depletion, leading to synergistic loss of cancer cell viability [2].

Cell Viability Assay Protocol

This protocol outlines the procedure for assessing the synergistic effect of this compound and Brequinar (BQ) on cell viability, adapted from established methods [2].

Objective: To determine the combinatorial effect of this compound and Brequinar on the viability of pancreatic cancer cells.

Materials:

- Cell Lines: Human pancreatic cancer cell lines (e.g., S2-013) [2].

- Reagents:

- Equipment:

- Cell culture incubator (37°C, 5% CO₂)

- Laminar flow hood

- 96-well tissue culture plates (opaque white for luminescence assays)

- Multichannel pipettes

- CellTiter-Glo Luminescent Cell Viability Assay kit (Promega)

- Plate reader capable of measuring luminescence

Procedure:

- Cell Seeding: Seed S2-013 cells in opaque-white 96-well plates at a density of 2x10³ cells per well in complete culture medium. Allow cells to equilibrate overnight [2].

- Drug Treatment:

- Prepare serial dilutions of this compound and Brequinar in DMSO or culture medium.

- Treat cells with the drug combinations. A typical screening setup might involve a fixed non-lethal concentration of this compound (e.g., 100 nM) alongside a range of BQ concentrations (e.g., 25 µM) or vice-versa [2].

- Include controls: vehicle control (DMSO), BQ alone, this compound alone.

- Each condition should be performed in at least three independent biological replicates.

- Incubation: Incubate the treated cells for 72 hours under standard culture conditions (37°C, 5% CO₂) [2].

- Viability Measurement:

- After 72 hours, equilibrate the plate to room temperature.

- Add a volume of CellTiter-Glo Reagent equal to the volume of culture medium present in each well.

- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure the luminescence using a plate reader.

- Data Analysis:

- Normalize the luminescence readings for each well to the average of the vehicle-treated control replicates.

- Fit dose-response curves using non-linear regression models (e.g.,

[Inhibitor] vs. response (variable slope, four parameters)in Prism software). - Calculate the Area Under the Curve (AUC) for each treatment condition to quantify the combined effect [2].

- Perform synergy analysis using software like SynergyFinder to calculate synergy scores (e.g., Zero Interaction Potency, Loewe Additivity).

The workflow for this assay is summarized in the following diagram:

Experimental Parameters and Data

The table below summarizes key quantitative data and experimental conditions from published studies using this compound.

| Parameter | Details | Context / Reference |

|---|---|---|

| This compound Source | Selleck Chemicals (catalog # S7257) [2] [4] | Reagent specification. |

| Reported Concentrations | 100 nM (kinase inhibitor screen), 10 µM (breast cancer study) [2] [4] | Concentration varies with experimental goal. |

| Synergistic Agent | Brequinar (DHODH inhibitor) [2] | Used in combination for pancreatic cancer models. |

| Cell Lines | S2-013 (pancreatic cancer), MCF-7 (breast cancer) [2] [4] | Demonstrated efficacy across cancer types. |

| Assay Duration | 72 hours (viability), 24 hours (invasion/migration) [2] [4] | Standard incubation time. |

| Key Readout | Luminescence (CellTiter-Glo), Matrigel invasion, MMP-9 expression [2] [4] | Measures viability or metastatic potential. |

Metastasis and Invasion Assay Protocol

Beyond viability, this compound has been shown to inhibit TPA-induced metastasis in breast cancer cells by suppressing matrix metalloproteinase-9 (MMP-9) expression [4].

Objective: To evaluate the anti-metastatic effect of this compound on breast cancer cell invasion and migration.

Materials:

- Cell Line: MCF-7 human breast cancer cells [4].

- Reagents:

- Equipment:

- Transwell chambers

- Cell culture incubator

Procedure:

- Cell Pre-treatment: Pre-treat MCF-7 cells with 10 µM this compound for 1 hour [4].

- Stimulation: Stimulate the cells with TPA (e.g., 10-100 nM) for 24 hours to induce a metastatic phenotype [4].

- Matrigel Invasion Assay:

- Coat Transwell membrane filters with Matrigel.

- Seed pre-treated and stimulated cells into the upper chamber of the Transwell in serum-free medium.

- Place medium containing serum as a chemoattractant in the lower chamber.

- Incubate for 24 hours to allow cells to invade through the Matrigel.

- After incubation, remove non-invading cells from the upper surface, fix and stain the invaded cells on the lower surface, and count them under a microscope [4].

- MMP-9 Analysis: Post-treatment, analyze MMP-9 expression and activity using techniques such as quantitative PCR, Western blotting, and zymography [4].

The signaling pathway through which this compound exerts this effect is illustrated below:

Key Considerations for Researchers

- Confirm On-Target Effect: The effect of this compound in overcoming DHODH inhibitor resistance can be conclusively verified by generating ENT1-knockout (ENT1-KO) cell lines. Similar sensitization to BQ in ENT1-KO cells confirms the on-target mechanism [2].

- Use Dialyzed FBS: For assays involving nucleotide metabolism, it is critical to use dialyzed fetal bovine serum (FBS), which is depleted of nucleosides. This prevents the salvage pathway from being fueled by serum components, which can mask the drug effect [2].

- In Vivo Validation: The combination of DHODH and ENT1 inhibition has shown promising results in vivo. In an immunocompetent orthotopic pancreatic cancer mouse model, this combination significantly suppressed tumor growth and prolonged mouse survival [2].

Summary

This compound is a valuable tool compound for studying nucleoside salvage pathways. Its primary research application is to synergize with DHODH inhibitors by blocking ENT1-mediated uridine uptake, offering a promising combination strategy to overcome metabolic resistance in cancers like PDAC.

References

- 1. Ibrutinib and novel BTK inhibitors in clinical development [jhoonline.biomedcentral.com]

- 2. ENT1 blockade by this compound overcomes resistance to ... [pmc.ncbi.nlm.nih.gov]

- 3. De novo pyrimidine biosynthesis inhibition synergizes ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncology Reports [spandidos-publications.com]

CNX-774 Application Note: Overcoming DHODH Inhibitor Resistance

This note details the use of CNX-774 as a tool compound to overcome resistance to the DHODH inhibitor Brequinar (BQ) in pancreatic ductal adenocarcinoma (PDAC) models. Its efficacy is mediated through the inhibition of Equilibrative Nucleoside Transporter 1 (ENT1), not its known BTK target [1].

Experimental Workflow & Mechanism of Action

The diagram below outlines the experimental rationale and the mechanism by which this compound sensitizes resistant cancer cells to Brequinar.

Detailed In Vivo Protocol

The core in vivo experiment investigated the combination of this compound and Brequinar in an immunocompetent mouse model of pancreatic cancer [1].

- Animal Model: Orthotopic, immunocompetent mouse model of pancreatic ductal adenocarcinoma (PDAC). The specific model used was the

C57BL/6J-congenic LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre (KPC)model, a gold standard for studying this disease [1]. - Cell Line: The study used a PDAC cell line derived from a KPC mouse tumor (e.g., KPC 1245 or KPC 1199) [1].

- Experimental Groups: Mice were divided into groups to receive:

- Vehicle control

- Brequinar (BQ) alone

- This compound alone

- Brequinar + this compound combination

The table below summarizes the quantitative findings from the in vivo study [1]:

| Experimental Metric | BQ Monotherapy | This compound Monotherapy | BQ + this compound Combination |

|---|---|---|---|

| Tumor Growth | Limited efficacy in resistant models | Not explicitly reported | Dramatic suppression |

| Animal Survival | Marginal benefit | Not explicitly reported | Significantly prolonged |

| Pyrimidine Nucleotide Levels (in vitro) | Moderate depletion | Minimal direct effect | Profound depletion |

Key Experimental Methodologies

- In Vitro Combination Screening: A kinase inhibitor library screen was performed on BQ-resistant S2-013 PDAC cells. Cells were treated with 100 nM this compound and 25 µM BQ for 72 hours, with viability assessed by CellTiter-Glo assay [1].

- Metabolomic Analysis: LC-MS/MS was used to confirm on-target effects. This showed that BQ treatment led to accumulation of upstream metabolites (dihydroorotate) and depletion of UTP/CTP. The combination with this compound caused a more severe nucleotide depletion [1].

- Genetic Validation: ENT1 knockout (using CRISPR/Cas9) was performed in PDAC cells. ENT1 deletion phenocopied the effect of this compound, profoundly sensitizing cells to BQ, which confirmed ENT1 inhibition as the primary mechanism [1].

Research Implications & Notes

- Primary Indication: Based on current data, this compound is primarily indicated for research into overcoming DHODH inhibitor resistance in pancreatic cancer models via ENT1 blockade [1].

- Critical Note on Mechanism: The synergistic effect of this compound with BQ is independent of its BTK inhibition activity. The effect is solely due to the off-target inhibition of the ENT1 transporter, which blocks uridine salvage [1].

- Suggested Validation Experiments:

- Dose-Response: Establish a full dose-response curve for this compound in your specific model system.

- Pharmacokinetics: Investigate the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

- Safety Profile: Monitor for potential toxicities in animal models.

References

CNX-774 Application Notes and Protocols: Dual Targeting of BTK and Nucleoside Transport in Cancer Research

Introduction to CNX-774

This compound is an orally active, irreversible, and highly selective inhibitor of Bruton's Tyrosine Kinase (BTK) with a reported IC₅₀ of less than 1 nM [1] [2]. It functions by covalently binding to the Cys-481 residue within the ATP binding site of BTK [2] [3]. In cellular assays, it demonstrates potent activity with IC₅₀ values typically ranging from 1 to 10 nM [1] [2].

Recent groundbreaking research has uncovered a second, distinct mechanism of action. This compound effectively inhibits the Equilibrative Nucleoside Transporter 1 (ENT1, encoded by SLC29A1) [4] [5]. This BTK-independent activity blocks cellular uptake of extracellular uridine, overcoming a key resistance pathway to DHODH inhibitors (e.g., brequinar) in pancreatic ductal adenocarcinoma (PDAC) by preventing pyrimidine nucleotide salvage [4] [5]. This guide details the experimental protocols for investigating both mechanisms.

Key Quantitative Data

The table below summarizes essential quantitative information on this compound for experimental design.

Table 1: Key Biochemical and Physicochemical Properties of this compound

| Property | Value / Description | Reference |

|---|---|---|

| Molecular Weight | 499.5 g/mol | [1] [2] |

| Molecular Formula | C₂₆H₂₂FN₇O₃ | [1] [2] |

| CAS Number | 1202759-32-7 | [2] |

| Primary Target (BTK) IC₅₀ | < 1 nM | [1] [2] |

| Cellular BTK IC₅₀ | 1 - 10 nM | [1] [2] |

| Solubility in DMSO | ≥ 45 mg/mL (≥ 90.09 mM) | [2] |

| Storage Conditions | -20°C (solid form) | [6] |

Experimental Protocols

Protocol 1: Cell Viability Assay for DHODH/ENT1 Combination Therapy

This protocol is used to assess the synergistic effect of this compound with DHODH inhibitors (e.g., brequinar) in resistant cancer cell lines [4].

- Key Applications: Overcoming DHODH inhibitor resistance in pancreatic cancer models; studying nucleoside salvage pathway dependency.

- Required Reagents: this compound, brequinar (or other DHODH inhibitor), dimethyl sulfoxide (DMSO), cell culture media, dialyzed FBS (to remove endogenous nucleosides), CellTiter-Glo reagent.

- Cell Lines: Pancreatic cancer cell lines (e.g., S2-013, CFPAC-1); other adherent cancer lines can be tested [4].

- Procedure:

- Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 2x10³ to 5x10³ cells per well in complete medium. Allow cells to adhere overnight [4].

- Drug Treatment: Prepare serial dilutions of this compound and brequinar in DMSO and culture medium. Treat cells with compounds alone and in combination. Include DMSO vehicle controls. A typical screen might use 100 nM this compound with 25 μM brequinar [4].

- Incubation: Incubate cells with compounds for 72 hours.

- Viability Assessment: Add CellTiter-Glo reagent to each well, mix, and measure luminescence. Normalize luminescence values to the vehicle-treated control to calculate percent viability [4].

- Data Analysis: Fit dose-response curves using non-linear regression models. Calculate the area under the curve (AUC) for easy comparison of treatment efficacy [4].

Protocol 2: In Vivo Formulation and Dosing

This compound is orally bioavailable and can be formulated for animal studies [1] [2].

- Required Reagents: this compound powder, DMSO, PEG300, Tween-80, saline (0.9% sodium chloride in ddH₂O).

- Formulation Protocol (for clear solution): Prepare a fresh stock solution before administration.

- Dissolve this compound in DMSO to create a master liquid (e.g., 25 mg/mL).

- Add PEG300 and mix thoroughly until clear.

- Add Tween-80 and mix again until clear.

- Add the remaining saline and mix. The final formulation should be a clear solution [2].

- Dosing: Specific in vivo dosing regimens for this compound in oncology models are not fully detailed in the available literature. Researchers should refer to foundational pharmacology studies and optimize doses based on their specific model and research objectives.

Mechanism and Workflow Diagrams

The following diagrams, created using Graphviz, illustrate the core concepts and experimental workflows.

Dual Mechanism of Action of this compound

The DOT script below generates a diagram illustrating the two distinct mechanisms of this compound.

Diagram Title: this compound's Dual Mechanisms of Action

Workflow for Combination Screening

The DOT script below generates a diagram outlining the key steps for performing a combination screen of this compound with brequinar.

Diagram Title: Workflow for DHODH/ENT1 Inhibitor Screen

Research Applications and Synergistic Combinations

The most promising application for this compound is in combination with DHODH inhibitors for the treatment of resistant cancers, particularly pancreatic ductal adenocarcinoma (PDAC).

- Overcoming DHODH Inhibitor Resistance: In BQ-resistant PDAC cell lines, BQ monotherapy only modestly depletes pyrimidine nucleotides and slows proliferation. However, the combination of BQ and this compound leads to profound cell viability loss and pyrimidine starvation by simultaneously blocking de novo synthesis (via DHODH inhibition) and the salvage pathway (via ENT1 inhibition) [4] [5].

- In Vivo Efficacy: In an aggressive, immunocompetent orthotopic mouse model of pancreatic cancer, the combined targeting of DHODH and ENT1 dramatically suppressed tumor growth and prolonged mouse survival, providing strong proof-of-concept for this therapeutic strategy [4].

Troubleshooting and Technical Notes

- Solubility and Storage: this compound is readily soluble in DMSO to create 100 mg/mL stock solutions. Always use fresh DMSO as moisture absorption can reduce solubility. For long-term storage, keep the solid powder at -20°C and aliquot stock solutions to avoid repeated freeze-thaw cycles [1] [6].

- Critical Control for Salvage Studies: When studying the ENT1-mediated salvage pathway, it is crucial to use dialyzed fetal bovine serum (FBS) in your cell culture media. Standard FBS contains nucleosides that can confound results by providing an exogenous source for salvage [4].

- Off-Target Effect Confirmation: To confirm that observed effects are due to ENT1 inhibition and not BTK inhibition, researchers can use genetic approaches (e.g., ENT1 knockout via CRISPR/Cas9) or pharmacological tools (e.g., the classic ENT1 inhibitor NBMPR) as additional controls [4].

References

- 1. This compound | BTK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | Btk Inhibitor [medchemexpress.com]

- 3. 5P9K: CRYSTAL STRUCTURE OF BTK with CNX 774 [rcsb.org]

- 4. ENT1 blockade by this compound overcomes resistance to ... [pmc.ncbi.nlm.nih.gov]

- 5. ENT1 blockade by this compound overcomes resistance to DHODH ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Potent Tyrosine Kinase Inhibitor [apexbt.com]

CNX-774 Overcomes DHODH Inhibitor Resistance in Pancreatic Cancer: Application Notes and Experimental Protocols

Introduction to DHODH Inhibition and Resistance Mechanisms

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with limited therapeutic options and poor survival outcomes. The standard-of-care treatments, including FOLFIRINOX and gemcitabine-based regimens, provide only marginal survival benefits and are often associated with significant toxicity that frequently necessitates treatment discontinuation. [1] [2] Additionally, immunotherapies that have demonstrated efficacy against other cancer types have consistently failed in PDAC clinical trials, highlighting the urgent need for novel therapeutic strategies. [2] One promising metabolic target in pancreatic cancer is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is consistently hyperactive in cancer cells to meet the increased demands for nucleotide synthesis required for rapid proliferation. [1] [3]

Despite robust preclinical anticancer activity demonstrated across diverse cancer models, DHODH inhibitors have shown limited efficacy in clinical trials for solid tumors, including pancreatic cancer. [1] [2] [3] This striking discordance between preclinical promise and clinical performance led researchers to investigate intrinsic resistance mechanisms to DHODH inhibition. It was discovered that resistant cancer cells can bypass DHODH blockade by utilizing the nucleoside salvage pathway, specifically through the uptake of extracellular uridine via the equilibrative nucleoside transporter 1 (ENT1, SLC29A1). [1] [4] [2] This salvage mechanism allows resistant cells to maintain pyrimidine nucleotide pools and continue proliferation despite effective inhibition of the de novo synthesis pathway. The identification of this resistance mechanism provided the rationale for developing combination strategies to simultaneously target both de novo and salvage pyrimidine synthesis pathways.

Table 1: Clinically Investigated DHODH Inhibitors

| Inhibitor | Clinical Status | Key Characteristics | Clinical Challenges |

|---|---|---|---|

| Brequinar (BQ) | Clinical trials for various cancers | Potent and selective DHODH inhibitor | Limited efficacy in solid tumor trials |

| Teriflunomide | Approved for multiple sclerosis | Active metabolite of leflunomide | Primarily used as immunosuppressant |

| BAY 2402234 | Phase I for myeloid malignancies | Novel, potent, orally bioavailable | Investigation ongoing |

| Leflunomide | Approved for rheumatoid arthritis | Prodrug of teriflunomide | Not approved for oncology |

CNX-774 Mechanism of Action: Dual Targeting of Pyrimidine Synthesis

From BTK Inhibitor to ENT1 Blocker

This compound was initially developed as a preclinical Bruton tyrosine kinase (BTK) inhibitor, but combination screening with a small molecule library against pancreatic cancer cell lines revealed an unexpected ability to sensitize resistant cells to the DHODH inhibitor brequinar (BQ). [1] [2] Mechanistic studies demonstrated that this synergistic effect was independent of BTK inhibition and instead resulted from direct engagement of equilibrative nucleoside transporter 1 (ENT1) by this compound. [1] [4] [2] This serendipitous discovery identified this compound as a previously uncharacterized ENT1 inhibitor and revealed a novel application for overcoming DHODH inhibitor resistance. ENT1 is a membrane transporter responsible for the cellular uptake of extracellular nucleosides, including uridine, which serves as a precursor for pyrimidine nucleotide synthesis via the salvage pathway.

Uridine Salvage Pathway Blockade

The mechanistic basis for this compound's ability to overcome DHODH resistance lies in its capacity to block uridine uptake through ENT1 inhibition. In BQ-resistant pancreatic cancer cell lines, DHODH inhibition alone slows proliferation and causes only modest pyrimidine nucleotide depletion because these cells compensate by importing extracellular uridine and converting it to nucleotides via the salvage pathway. [1] [2] However, when DHODH inhibition is combined with this compound, the dual blockade of both de novo synthesis and nucleoside salvage results in profound pyrimidine starvation and significant loss of cell viability. [1] [4] This synergistic effect demonstrates the critical importance of simultaneously targeting both pyrimidine acquisition pathways to achieve meaningful anticancer efficacy.

Experimental Protocols and Methodologies

In Vitro Cell Viability and Proliferation Assays

Cell culture conditions: Pancreatic cancer cell lines (including S2-013, CFPAC-1, KPC 1245, and KPC 1199) should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 50 IU/mL penicillin, 50 μg/mL streptomycin, and 10% fetal bovine serum (FBS) at 37°C in a humidified incubator with 5% CO₂. [4] [2] For experiments investigating nucleoside salvage, it is critical to use dialyzed FBS that has been confirmed to be depleted of nucleosides by LC-MS/MS analysis to control for potential exogenous sources of pyrimidines. [4]

Compound preparation:

- Brequinar sodium should be dissolved in DMSO according to manufacturer's instructions and stored at -80°C. [4]

- This compound should be dissolved in DMSO according to manufacturer's instructions and stored at -80°C. [4]

- Uridine rescue solutions should be prepared in sterile water or PBS and used at concentrations ranging from 100-200 μM to validate on-target effects. [4] [5]

Cell viability assay protocol:

- Seed cells in opaque white 96-well plates at densities of 1×10³ to 5×10³ cells per well, optimized for each cell line's growth kinetics. [4]

- Allow cells to equilibrate overnight under standard culture conditions.

- Treat cells with indicated compounds (BQ, this compound, or combination) for 72 hours.

- Assess viability using CellTiter-Glo luminescent assay according to manufacturer's instructions. [4]

- Normalize luminescence values for each condition to the average luminescence of vehicle-treated control replicates.

- Perform each experiment with at least three independent biological replicates. [4]

Cell proliferation assays:

- Seed and treat cells as described for viability assays but in transparent 96-well plates.

- Serially quantify cell number by brightfield imaging using systems such as the Nexcelom Celigo Imaging Cytometer. [4]

- Optimize instrument focus procedure, intensity threshold, minimum cell area, cell diameter, and other analysis parameters for each cell line.

Table 2: In Vitro Combination Treatment Protocol

| Step | Parameter | Specifications | Quality Controls |

|---|---|---|---|

| 1. Cell Seeding | Density | 1-5×10³ cells/well (line-dependent) | Optimize for growth kinetics |

| 2. Compound Treatment | Brequinar range | 0.1-25 μM | Prepare fresh from DMSO stock |

| This compound range | 0.1-100 nM | Prepare fresh from DMSO stock | |

| 3. Incubation | Duration | 72 hours | Maintain at 37°C, 5% CO₂ |

| 4. Viability Readout | Method | CellTiter-Glo luminescence | Normalize to vehicle control |

| 5. Data Analysis | Software | Prism9 | Nonlinear regression for IC₅₀ |

In Vivo Animal Efficacy Studies

Animal model selection: For immunocompetent studies, utilize orthotopic pancreatic cancer models such as the C57BL/6J-congenic LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre (KPC) tumor-derived pancreatic cancer cell lines (KPC 1245 and KPC 1199) implanted into syngeneic mice. [1] [4] [2] This model recapitulates the immunosuppressive tumor microenvironment of human pancreatic cancer and allows for evaluation of both direct antitumor effects and potential immunomodulatory activities.

Treatment protocol:

- Establish tumors orthotopically in appropriate mouse strains.

- Randomize mice into treatment groups once tumors reach a measurable size (typically 50-100 mm³).

- Administer BQ via oral gavage or intraperitoneal injection at doses ranging from 10-25 mg/kg, based on previous efficacy studies. [1]

- Administer This compound via appropriate route (optimized for bioavailability) at efficacious but non-toxic doses.

- Continue treatment for 3-4 weeks, monitoring tumor growth regularly by caliper measurements or in vivo imaging.

- Assess survival as a primary endpoint, with secondary endpoints including tumor growth inhibition and metabolic/pharmacodynamic analyses.

Tissue collection and analysis:

- Collect tumor tissues at endpoint or at predetermined intervals for pharmacodynamic assessments.

- Process tissues for metabolomic analysis to evaluate pyrimidine depletion (UTP, CTP levels) and DHODH pathway inhibition (dihydroorotate accumulation). [1]

- Analyze antigen presentation markers (MHC-I) by flow cytometry or immunohistochemistry if investigating immune-related mechanisms. [3]

Mechanistic Validation Experiments

ENT1 knockout validation:

- Generate stable ENT1 knockout cell lines using lentiviral vectors encoding Cas9 and sgRNAs against ENT1 (SLC29A1). [4]

- Use nontargeting sgRNAs for control cell lines.

- Transduce target cell lines and select by blasticidin resistance.

- Isolate single-cell clones and validate genetic knockout by PCR amplification and Sanger sequencing of the genomic region targeted by sgRNA. [4]

- Confirm functional knockout by measuring uridine uptake assays in knockout versus control cells.

Metabolomic profiling:

- Treat cells with BQ, this compound, or combination for 8-24 hours.

- Perform metabolite extraction using methanol:acetonitrile:water systems.

- Analyze pyrimidine pathway metabolites (dihydroorotate, orotate, UTP, CTP) via LC-MS/MS. [1] [2]

- Monitor N-acetylneuraminic acid as a potential marker of therapeutic efficacy. [1]

Uridine uptake assays:

- Culture cells in nucleoside-free media (using dialyzed FBS).

- Treat with this compound at varying concentrations (0.1-100 nM) for 1-2 hours.

- Add radiolabeled or fluorescently labeled uridine for short intervals (5-30 minutes).

- Measure intracellular uridine accumulation to quantify ENT1 inhibition by this compound.

Data Analysis and Interpretation

Combination Synergy Assessment

The combination of DHODH and ENT1 inhibition demonstrates profound synergistic effects in resistant pancreatic cancer models. In BQ-resistant cell lines, BQ monotherapy typically slows proliferation and causes modest pyrimidine nucleotide depletion, whereas combination treatment with BQ and this compound leads to significant cell viability loss and profound pyrimidine starvation. [1] [2] This synergy can be quantified using multiple methods:

Area under the curve (AUC) analysis: Calculate AUC for dose-response curves using software such as Prism9, with significantly lower AUC values for the combination treatment indicating enhanced efficacy. [4]

Synergy scoring: Utilize established models such as Bliss independence or Loewe additivity to calculate combination indices, where values <1 indicate synergy. [1]

Metabolomic validation: Confirm synergistic pyrimidine depletion by measuring UTP and CTP levels following combination treatment compared to single agents. [1] [2]

In Vivo Efficacy Metrics

In immunocompetent orthotopic pancreatic cancer mouse models, combined targeting of DHODH and ENT1 has demonstrated dramatic tumor growth suppression and prolonged mouse survival. [1] [2] These in vivo results provide strong proof-of-concept support for dual targeting of DHODH and ENT1 in pancreatic cancer. Key metrics for evaluation include:

Tumor growth inhibition: Calculate percentage inhibition compared to vehicle control, with combination therapy typically showing superior efficacy to either monotherapy.

Survival benefit: Assess using Kaplan-Meier analysis, with statistical significance determined by log-rank test.

Metabolomic and pharmacodynamic correlates: Evaluate pyrimidine depletion in tumor tissues and monitor potential biomarkers such as N-acetylneuraminic acid accumulation. [1]

Table 3: Quantitative Assessment of Combination Efficacy

| Assessment Method | Single Agent BQ | Single Agent this compound | BQ + this compound Combination | Interpretation |

|---|---|---|---|---|

| Cell Viability (IC₅₀) | Moderate reduction in sensitive lines; Minimal effect in resistant lines | Minimal effect as single agent | Profound reduction in viability | Synergistic cytotoxicity |

| Pyrimidine Nucleotide Levels | Modest depletion (20-40%) | No significant change | Profound depletion (>80%) | Complete pathway blockade |

| In Vivo Tumor Growth | Partial inhibition | Minimal effect | Dramatic suppression | Enhanced efficacy |

| Animal Survival | Modest extension | No significant effect | Significant prolongation | Clinical benefit |

Research Applications and Translational Implications

The combination of DHODH inhibition with ENT1 blockade represents a promising therapeutic strategy for pancreatic cancer and potentially other malignancies resistant to single-agent metabolic targeting. The discovery that this compound, initially characterized as a BTK inhibitor, functions as an effective ENT1 blocker highlights the importance of comprehensive mechanistic evaluation in drug repurposing efforts. [1] [2] This combination approach addresses a fundamental limitation of targeting cancer metabolism - the presence of redundant pathways and compensatory mechanisms that allow resistant cells to bypass single pathway inhibition.

The implications of this research extend beyond pancreatic cancer therapy. Recent studies have revealed that DHODH inhibition enhances cancer cell antigen presentation through upregulation of MHC class I expression, suggesting potential synergy with immune checkpoint blockade. [3] [6] This occurs through a mechanism involving pyrimidine nucleotide depletion that promotes RNA polymerase II elongation control by positive transcription elongation factor B (P-TEFb), leading to enhanced expression of antigen presentation pathway genes. [3] Additionally, DHODH inhibition has shown synergy with BCL-XL targeting in pancreatic cancer through alterations in the apoptotic regulatory proteome, [7] further expanding the potential combination strategies.

For translational development, researchers should consider:

- Biomarker identification: N-acetylneuraminic acid accumulation shows promise as a potential marker of DHODH inhibitor efficacy. [1]

- Sequencing and scheduling: The optimal sequencing of combination therapy and appropriate dosing schedules require further investigation.

- Patient stratification: Development of biomarkers to identify tumors dependent on pyrimidine synthesis or with elevated ENT1 expression.

- Therapeutic expansion: Evaluation of this combination strategy in other cancer types known to rely on de novo pyrimidine synthesis.

Conclusion

The combination of DHODH inhibition with ENT1 blockade using this compound represents a mechanistically rational approach to overcome intrinsic resistance to pyrimidine pathway targeting in pancreatic cancer. The detailed protocols outlined in this application note provide researchers with validated methodologies for investigating this promising combination strategy in both in vitro and in vivo settings. As metabolic targeting continues to emerge as a viable anticancer strategy, addressing compensatory resistance mechanisms through rational combination therapies will be essential for achieving meaningful clinical efficacy.

References

- 1. ENT1 blockade by this compound overcomes resistance to DHODH ... [pubmed.ncbi.nlm.nih.gov]

- 2. ENT1 blockade by this compound overcomes resistance to ... [sciencedirect.com]

- 3. DHODH inhibition enhances the efficacy of immune ... [elifesciences.org]

- 4. ENT1 blockade by this compound overcomes resistance to ... [pmc.ncbi.nlm.nih.gov]

- 5. The novel dihydroorotate dehydrogenase (DHODH) ... [nature.com]

- 6. DHODH inhibition enhances the efficacy of immune ... [elifesciences.org]

- 7. De novo pyrimidine biosynthesis inhibition synergizes with ... [nature.com]

Introduction & Mechanism of Action

Originally identified as a potent, irreversible Bruton's Tyrosine Kinase (BTK) inhibitor, CNX-774 was discovered to have a potent off-target activity: it effectively blocks Equilibrative Nucleoside Transporter 1 (ENT1) [1] [2] [3]. This blockade inhibits the cellular uptake of extracellular uridine, preventing cancer cells from using the nucleoside salvage pathway to bypass pyrimidine synthesis disruption caused by DHODH inhibitors like brequinar (BQ) [1] [3]. This combination induces synergistic pyrimidine starvation and profound loss of cell viability in otherwise resistant pancreatic ductal adenocarcinoma (PDAC) cells [1] [2] [3].

This compound Basic Information

The table below summarizes key data for the this compound compound.

| Property | Description / Value |

|---|---|

| Catalog Number | S7257 [4] |

| Molecular Formula | C₂₆H₂₂FN₇O₃ [4] |

| Molecular Weight | 499.5 g/mol [4] |

| CAS No. | 1202759-32-7 [4] |

| Primary Target | BTK (IC₅₀ < 1 nM) [4] |

| Novelly Identified Target | ENT1 [1] [2] [3] |

| Solubility (DMSO) | 100 mg/mL (200.2 mM) [4] |

| Solubility (Ethanol) | 2 mg/mL (4.0 mM) [4] |

| Solubility (Water) | Insoluble [4] |

Experimental Protocols

The following section provides detailed methodologies for key experiments from the foundational study [1] [2] [3].

Cell Viability Assay (CellTiter-Glo)

This protocol is used to assess the synergistic effect of this compound and Brequinar (BQ) on cell viability.

- Cell Lines: Human and murine PDAC cell lines (e.g., S2-013, KPC lines) [2].

- Seeding: Plate cells in opaque-walled 96-well plates at a density of 1-5 x 10³ cells/well (optimized for each line's growth kinetics) and allow to equilibrate overnight [2].

- Treatment: Treat cells with indicated concentrations of this compound and BQ for 72 hours [2]. Prepare drug stocks in DMSO and use appropriate vehicle controls.

- Viability Measurement: After 72 hours, equilibrate plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo Reagent equal to the volume of culture medium in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader [2].

- Data Analysis: Normalize luminescence values of treated wells to the average of vehicle-treated controls. Fit dose-response curves using non-linear regression models to calculate IC₅₀ values or Area Under the Curve (AUC) for combination effects [2].

Kinase Inhibitor Library Screening

This screen identifies compounds that sensitize resistant PDAC cells to DHODH inhibition.

- Cell Line: BQ-resistant S2-013 PDAC cells [2].

- Seeding: Seed 2 x 10³ cells per well in opaque white 96-well plates and equilibrate overnight [2].

- Compound Treatment: Treat cells with compounds from a kinase inhibitor library (e.g., Selleck library) at a final concentration of 100 nM, alongside either 25 µM BQ or a DMSO vehicle control [2].

- Viability Assessment: After 72 hours, assess cell viability using the CellTiter-Glo assay as described above [2].

- Hit Identification: Calculate a synergy score for each kinase inhibitor as follows:

(Viability under BQ + Kinase Inhibitor) / (Viability under Vehicle + Kinase Inhibitor). Compounds with the lowest scores are prioritized for further validation [2].

In Vivo Tumor Growth Inhibition Study

This protocol evaluates the efficacy of the combination therapy in an immunocompetent mouse model.

- Animal Model: Immunocompetent mouse models, such as an aggressive, orthotopic PDAC model [1].

- Dosing: The study demonstrating efficacy used combined targeting of DHODH and ENT1 [1] [3]. While the specific formulation and dosing for this compound were not detailed in the available excerpts, one possible in vivo dosing method for a compound like this compound, based on its properties, could be:

- Prepare a homogeneous suspension of this compound in a 0.5% Carboxymethylcellulose sodium (CMC-Na) solution at a concentration of ≥5 mg/mL [4].

- Administer via oral gavage. Dosing regimens from similar studies can serve as a reference, but optimization is required.

- Endpoint Monitoring: Monitor tumor volume regularly and record mouse survival time. The cited study reported dramatic tumor growth suppression and prolonged survival with the combination treatment [1].

Key Experimental Findings

The table below summarizes quantitative data from key experiments.

| Experiment | Key Finding | Context & Concentration |

|---|---|---|

| Cell Viability | Synergistic loss of viability in BQ-resistant PDAC cells [1] [3] | Combination of BQ and this compound (vs. monotherapy) [1] [3]. |

| Metabolic Effect | Profound pyrimidine nucleotide depletion [1] [3] | BQ monotherapy caused modest depletion; combination with this compound led to severe starvation [1] [3]. |

| In Vivo Efficacy | Dramatic suppression of tumor growth; prolonged survival [1] [3] | In an immunocompetent, orthotopic PDAC mouse model [1] [3]. |

ENT1 Blockade in Cancer Therapy Signaling Pathway

The diagram below illustrates how this compound blocks the salvage pathway, forcing cancer cells to rely solely on the inhibited DHODH pathway, leading to pyrimidine starvation.

Experimental Workflow for ENT1 Blockade Study

The following diagram outlines the key steps for investigating this compound's ENT1 blockade mechanism, from initial screening to in vivo validation.

Conclusion

The repurposing of this compound as an ENT1 inhibitor offers a promising, mechanistically grounded combination therapy strategy to overcome DHODH inhibitor resistance in pancreatic cancer and potentially other malignancies [1] [3]. The provided protocols and data can serve as a robust foundation for further research and therapeutic development.

References

- 1. ENT1 blockade by this compound overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ENT1 blockade by this compound overcomes resistance to ... [pmc.ncbi.nlm.nih.gov]

- 3. ENT1 blockade by this compound overcomes resistance to ... [sciencedirect.com]

- 4. This compound Datasheet [selleckchem.com]

Application Notes and Protocols: CNX-774 as an ENT1 Inhibitor to Overcome DHODH Inhibitor Resistance

Introduction and Mechanism of Action

CNX-774 was initially developed as a preclinical inhibitor of Bruton's tyrosine kinase (BTK). However, recent findings have revealed that its ability to sensitize cancer cells to Dihydroorotate Dehydrogenase (DHODH) inhibition is independent of BTK. Instead, this compound functions as a potent inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1, encoded by SLC29A1) [1] [2].

The therapeutic rationale is based on targeting complementary nucleotide biosynthesis pathways [3]:

- De novo synthesis pathway: DHODH inhibitors, such as Brequinar (BQ), block the cellular production of pyrimidine nucleotides.

- Salvage pathway: ENT1 mediates the cellular uptake of extracellular uridine, which can be converted into pyrimidine nucleotides independently of DHODH activity.

In pancreatic ductal adenocarcinoma (PDAC) and other resistant cancer models, DHODH inhibitor monotherapy leads to only modest pyrimidine depletion and cytostatic effects. Cancer cells compensate by importing uridine via ENT1 to replenish nucleotide pools. By co-targeting DHODH with BQ and ENT1 with this compound, this adaptive resistance mechanism is overcome, resulting in profound pyrimidine starvation, synergistic loss of cell viability, and tumor growth suppression in vivo [1] [2].

Key Experimental Data and Findings

The following tables summarize quantitative data from seminal studies on this compound and DHODH inhibition.

Table 1: In Vitro Efficacy of Brequinar and this compound Combination in Pancreatic Cancer Cell Lines

| Cell Line | BQ IC₅₀ / Monotherapy | BQ + this compound (100 nM) | Effect on Pyrimidine Pools (BQ mono vs. Combo) | Viability (BQ mono vs. Combo) | Key Findings |

|---|---|---|---|---|---|

| S2-013 (Human PDAC) | High Resistance [1] | Synergistic Cell Death [1] | Modest depletion vs. Profound starvation [1] | Partial reduction vs. Profound loss [1] | Resistance mediated by ENT1-dependent uridine salvage [1] |

| KPC 1245 (Murine PDAC) | Resistant [1] | Synergistic Cell Death [1] | Modest depletion vs. Profound starvation [1] | Partial reduction vs. Profound loss [1] | Confirmed in vivo; combo suppressed tumor growth & prolonged survival [1] |

| PaTu-8988T (Human PDAC) | ~0.5 - 5 μM (Range) [4] | N/A (See Protocol 4.3) | UTP, CTP, dTTP depletion [4] | N/A (See Protocol 4.3) | BQ treatment upregulated SLC29A1 protein expression [4] |